molecular formula C18H18BrN3O6 B14772308 Thalidomide-O-acetamido-C3-Br

Thalidomide-O-acetamido-C3-Br

Cat. No.: B14772308
M. Wt: 452.3 g/mol
InChI Key: DNIAPHACXOEONU-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-C3-Br is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide and its analogs, including this compound, have since been studied for their potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-C3-Br typically involves the modification of the thalidomide moleculeThis can be achieved through a series of organic reactions, including acylation and halogenation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-C3-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .

Scientific Research Applications

Thalidomide-O-acetamido-C3-Br has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-O-acetamido-C3-Br exerts its effects through multiple mechanisms. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival. This interaction results in anti-proliferative and anti-inflammatory effects, making it a valuable compound in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-acetamido-C3-Br is unique due to its specific modifications, which enhance its binding affinity to CRBN and improve its therapeutic profile. These modifications also reduce the risk of teratogenic effects compared to thalidomide .

Properties

Molecular Formula

C18H18BrN3O6

Molecular Weight

452.3 g/mol

IUPAC Name

N-(3-bromopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C18H18BrN3O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9H2,(H,20,24)(H,21,23,25)

InChI Key

DNIAPHACXOEONU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCBr

Origin of Product

United States

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